molecular formula C3H9NO4S B1301906 (3-Hydroxypropyl)sulfamic acid CAS No. 98026-28-9

(3-Hydroxypropyl)sulfamic acid

Cat. No.: B1301906
CAS No.: 98026-28-9
M. Wt: 155.18 g/mol
InChI Key: MDYZYBNXGNBMGE-UHFFFAOYSA-N
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Description

(3-Hydroxypropyl)sulfamic acid is an organic compound with the molecular formula C3H9NO4S. It is a derivative of sulfamic acid, featuring a hydroxyl group attached to a propyl chain. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Hydroxypropyl)sulfamic acid can be synthesized through the reaction of allyl alcohol with bisulfite in the presence of oxygen. The reaction typically occurs in an aqueous solution at boiling temperature. The process involves the continuous neutralization of the alkali freed during the reaction by adding an acid, such as sulfuric acid .

Industrial Production Methods

In industrial settings, this compound is produced by introducing propylene alcohol and sodium bisulfite into a microchannel reactor. The reaction is initiated by an initiator, leading to the formation of 3-sodium hydroxypropanesulfonate. This intermediate is then subjected to ion exchange to yield this compound .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypropyl)sulfamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfuric acid, nitrogen, and various substituted derivatives of this compound .

Scientific Research Applications

(3-Hydroxypropyl)sulfamic acid is utilized in diverse scientific research fields due to its unique properties:

Mechanism of Action

The mechanism by which (3-Hydroxypropyl)sulfamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfamic acid moiety play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfamic Acid (H3NSO3): A strong inorganic acid with similar reactivity but lacking the hydroxyl group.

    3-Hydroxypropanesulfonic Acid: Another derivative with a sulfonic acid group instead of a sulfamic acid group.

Uniqueness

(3-Hydroxypropyl)sulfamic acid is unique due to the presence of both a hydroxyl group and a sulfamic acid moiety, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-hydroxypropylsulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO4S/c5-3-1-2-4-9(6,7)8/h4-5H,1-3H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZYBNXGNBMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369768
Record name (3-hydroxypropyl)sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98026-28-9
Record name (3-hydroxypropyl)sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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